molecular formula C18H22O4 B15213616 3,6-Dicyclohexylfuro[3,2-b]furan-2,5-dione CAS No. 918413-53-3

3,6-Dicyclohexylfuro[3,2-b]furan-2,5-dione

Cat. No.: B15213616
CAS No.: 918413-53-3
M. Wt: 302.4 g/mol
InChI Key: ALINJAHXQRXHGX-UHFFFAOYSA-N
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Description

3,6-Dicyclohexylfuro[3,2-b]furan-2,5-dione: is a chemical compound known for its unique structure and properties. It belongs to the class of furan derivatives, which are heterocyclic compounds containing a furan ring. This compound is characterized by the presence of two cyclohexyl groups attached to the furan ring, making it a dicyclohexyl derivative. Its molecular formula is C18H24O3, and it has a variety of applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dicyclohexylfuro[3,2-b]furan-2,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the furan ring. The reaction conditions often include the use of solvents like toluene or dichloromethane and catalysts such as Lewis acids to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dicyclohexylfuro[3,2-b]furan-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted furan compounds .

Scientific Research Applications

3,6-Dicyclohexylfuro[3,2-b]furan-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dicyclohexylfuro[3,2-b]furan-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential to interact with enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

  • 3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
  • Furo[3,2-b]furan-2,5-dione, 3-(4-methoxyphenyl)-6-phenyl-
  • Dihydronaphthofurans

Comparison: Compared to these similar compounds, 3,6-Dicyclohexylfuro[3,2-b]furan-2,5-dione is unique due to the presence of cyclohexyl groups, which impart distinct steric and electronic properties.

Properties

CAS No.

918413-53-3

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

IUPAC Name

3,6-dicyclohexylfuro[3,2-b]furan-2,5-dione

InChI

InChI=1S/C18H22O4/c19-17-13(11-7-3-1-4-8-11)15-16(22-17)14(18(20)21-15)12-9-5-2-6-10-12/h11-12H,1-10H2

InChI Key

ALINJAHXQRXHGX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C3C(=C(C(=O)O3)C4CCCCC4)OC2=O

Origin of Product

United States

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